molecular formula C11H10N2OS2 B1238715 N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide

N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide

Cat. No. B1238715
M. Wt: 250.3 g/mol
InChI Key: FJLQPCRQLSAFGY-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methyl-2-thiophenyl)methylideneamino]-2-thiophenecarboxamide is a member of thiophenes and an aromatic amide.

Scientific Research Applications

Antitumor and Antioxidant Agents

N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide has been explored in the design and synthesis of novel thiophenecarbohydrazide derivatives for potential applications as antioxidant and antitumor agents. Studies have shown significant antitumor and antioxidant activity in some of these compounds (Abu‐Hashem, El-Shehry, & Badria, 2010).

Photochromic Reactions

The compound has also been studied in the context of photochromic reactions. Specifically, derivatives such as 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene have been observed to undergo reversible photochromic reactions in single-crystalline phases, a property potentially useful in the development of optical materials (Irie, Lifka, Kobatake, & Kato, 2000).

Polymer and Copolymer Synthesis

Additionally, this chemical has been utilized in the synthesis of polymers and copolymers. For instance, N -(4-(3-thienyl methylene)-oxycarbonylphenyl) maleimide, a related compound, has been synthesized and used in photoinduced radical polymerization, creating materials with potential applications in electropolymerization (Yilmaz, Cianga, Guner, Topppare, & Yagcı, 2004).

Nonlinear Optical Materials

There's also research on the use of related hydrazones for investigating their nonlinear optical properties, which can be significant in developing optical devices like optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

properties

Product Name

N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide

Molecular Formula

C11H10N2OS2

Molecular Weight

250.3 g/mol

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C11H10N2OS2/c1-8-4-6-16-10(8)7-12-13-11(14)9-3-2-5-15-9/h2-7H,1H3,(H,13,14)/b12-7+

InChI Key

FJLQPCRQLSAFGY-KPKJPENVSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide

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